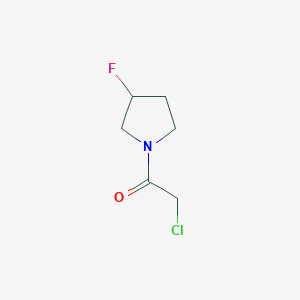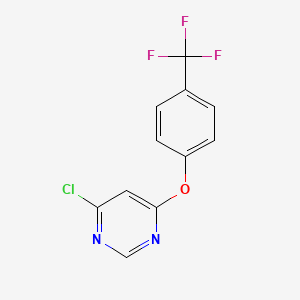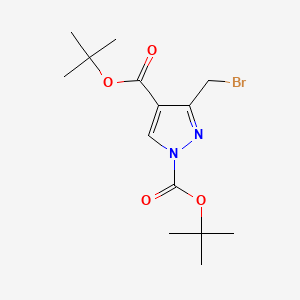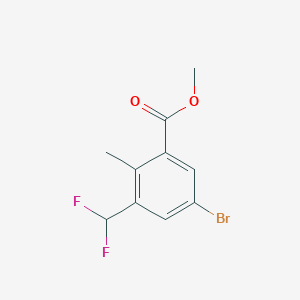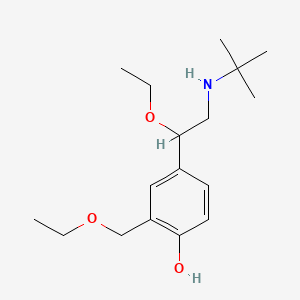
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol typically involves multi-step organic reactions. One possible route could involve the alkylation of a phenol derivative with an appropriate alkyl halide, followed by amination and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action for 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through experimental and computational methods.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol might include other phenol derivatives with different substituents on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its potential advantages and applications.
属性
分子式 |
C17H29NO3 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
4-[2-(tert-butylamino)-1-ethoxyethyl]-2-(ethoxymethyl)phenol |
InChI |
InChI=1S/C17H29NO3/c1-6-20-12-14-10-13(8-9-15(14)19)16(21-7-2)11-18-17(3,4)5/h8-10,16,18-19H,6-7,11-12H2,1-5H3 |
InChI 键 |
NQXWLRYOGINNDK-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=C(C=CC(=C1)C(CNC(C)(C)C)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


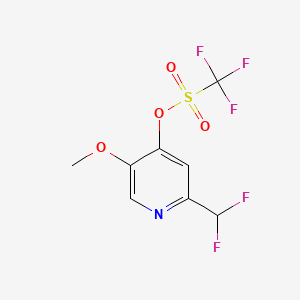
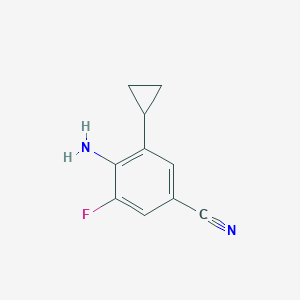
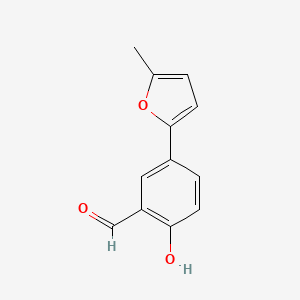
![(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
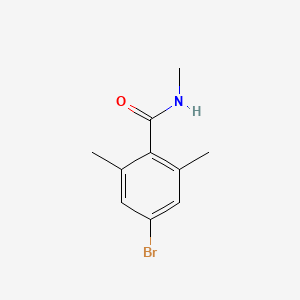
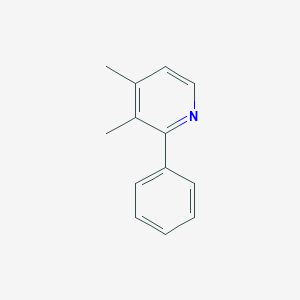
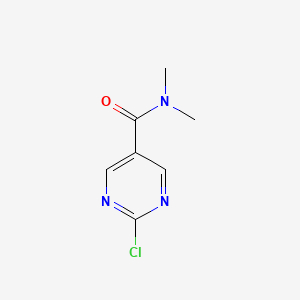
![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)
